(1R,5R)-tert-Butyl 10-morpholino-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate
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Overview
Description
(1R,5R)-tert-Butyl 10-morpholino-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate is a complex organic compound with a unique structure that includes a morpholine ring, a pyrido[1,2-a][1,5]diazocine core, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-tert-Butyl 10-morpholino-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate typically involves multi-step organic reactions. One common approach is to start with the construction of the pyrido[1,2-a][1,5]diazocine core, followed by the introduction of the morpholine ring and the tert-butyl ester group. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-tert-Butyl 10-morpholino-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
(1R,5R)-tert-Butyl 10-morpholino-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,5R)-tert-Butyl 10-morpholino-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar amine functional group.
3-Methoxyphenylboronic acid: A boronic acid derivative with similar structural features.
Uniqueness
(1R,5R)-tert-Butyl 10-morpholino-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate is unique due to its complex structure, which includes multiple functional groups and rings
Properties
Molecular Formula |
C20H29N3O4 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
tert-butyl (1R,9R)-4-morpholin-4-yl-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboxylate |
InChI |
InChI=1S/C20H29N3O4/c1-20(2,3)27-19(25)22-11-14-8-15(13-22)17-9-16(10-18(24)23(17)12-14)21-4-6-26-7-5-21/h9-10,14-15H,4-8,11-13H2,1-3H3/t14-,15+/m0/s1 |
InChI Key |
LKKPXRCHBHZWHH-LSDHHAIUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H](C1)C3=CC(=CC(=O)N3C2)N4CCOCC4 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C3=CC(=CC(=O)N3C2)N4CCOCC4 |
Origin of Product |
United States |
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